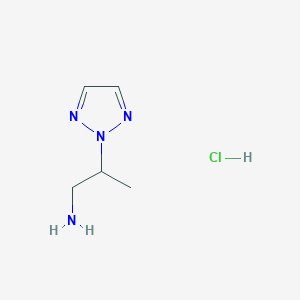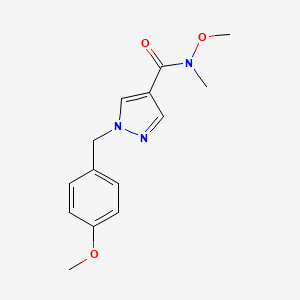
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Impurities of Proton Pump Inhibitors
- Objective: Investigated novel synthesis methods for omeprazole, emphasizing the study of various pharmaceutical impurities of anti-ulcer drugs. This research is crucial for developing proton pump inhibitors with enhanced efficacy and minimized impurities.
- Findings: Highlighted a novel synthesis process for pharmaceutical impurities, achieving expected yields through a simplified process. The synthesized impurities can serve as standard impurities for further studies, potentially improving drug development processes.
- Implications: While not directly related to the compound , this research underscores the importance of novel synthesis processes and impurity identification in the pharmaceutical industry, which could be applicable to a wide range of compounds, including the one specified (S. Saini et al., 2019).
Analytical Methods for Antioxidant Activity
- Objective: Reviewed critical analytical tests for determining antioxidant activity, vital for assessing the therapeutic potential of compounds.
- Findings: Detailed various assays based on hydrogen atom transfer and electron transfer, providing a comprehensive framework for analyzing antioxidant capacities, which are crucial for evaluating the therapeutic potential of new compounds, including the potential antioxidant activity of "N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide".
- Implications: Understanding these methodologies is key for researchers aiming to discover and characterize new compounds with antioxidant properties, potentially including the compound (I. Munteanu & C. Apetrei, 2021).
Synthesis of Weinreb and Derivatives
- Objective: Explored the synthesis of Weinreb amides, highlighting their significance as intermediates in organic synthesis.
- Findings: Discussed the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones, a process relevant to the development and synthesis of various pharmaceutical compounds.
- Implications: The methodologies discussed for synthesizing Weinreb amides could offer insights into synthesizing and studying compounds like "this compound", especially regarding their potential roles as intermediates in synthesizing more complex molecules (M. Khalid et al., 2020).
Eigenschaften
IUPAC Name |
N-methoxy-1-[(4-methoxyphenyl)methyl]-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16(20-3)14(18)12-8-15-17(10-12)9-11-4-6-13(19-2)7-5-11/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRJHBOKFQJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

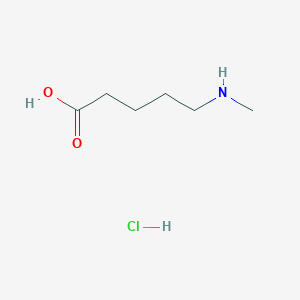


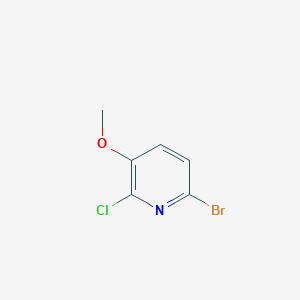



![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)
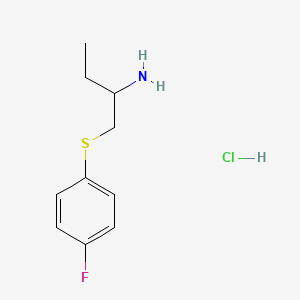
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
